N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 2-position and a tetrahydrobenzoxazole-carboxamide group at the 3-position. Its crystallographic data, if available, would likely be refined using programs like SHELXL, a standard tool for small-molecule structure determination .
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c22-16(13-10-3-1-2-4-12(10)23-20-13)18-11-7-8-25-14(11)17-19-15(21-24-17)9-5-6-9/h7-9H,1-6H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGSLDIBLYILIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=C(SC=C3)C4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the use of protective groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups.
Scientific Research Applications
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic components can be used in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of heterocyclic molecules often explored in medicinal chemistry for their metabolic stability and binding affinity. Below is a comparative analysis with analogous compounds, focusing on structural motifs and inferred properties.
Table 1: Structural Comparison of Heterocyclic Compounds
Key Observations:
Heterocyclic Core Differences: The target compound employs a 1,2,4-oxadiazole ring, known for high electronegativity and metabolic resistance, compared to thiazole derivatives in . The tetrahydrobenzoxazole system in the target compound may confer rigidity and improved membrane permeability relative to the linear diphenylhexane chains in ’s analogs.
Substituent Effects: The cyclopropyl group on the oxadiazole ring could reduce steric hindrance and increase lipophilicity, favoring passive diffusion across biological membranes. In contrast, the hydroperoxypropan-2-yl substituent in ’s compounds may introduce redox activity but lower stability .
Synthetic and Analytical Considerations :
- The structural complexity of the target compound necessitates advanced crystallographic techniques, such as those enabled by SHELX software, for precise conformation analysis .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Metabolic Stability : The 1,2,4-oxadiazole and cyclopropyl groups may reduce cytochrome P450-mediated metabolism compared to thiazole-based compounds.
- Target Selectivity : The benzoxazole-carboxamide moiety could interact with enzymes or receptors requiring planar aromatic recognition sites, contrasting with the linear, flexible thiazol-ureido compounds in .
Table 2: Hypothetical Property Comparison
Biological Activity
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzoxazole moiety and an oxadiazole ring. Its molecular formula is C₁₄H₁₅N₃O₂S, and it has a molecular weight of 285.35 g/mol. The presence of the cyclopropyl group and the thiophene ring contributes to its unique pharmacological profile.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The oxadiazole and benzoxazole rings are known to interact with various enzymes, potentially inhibiting their activity. This mechanism can be crucial for compounds designed to target specific diseases.
- Modulation of Receptor Activity : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, impacting neurological functions. The specific interactions with nicotinic acetylcholine receptors (nAChRs) have been highlighted in some studies .
- Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. For example:
- Ciprofloxacin derivatives have been reported to induce apoptosis in colon carcinoma cell lines through the inhibition of DNA synthesis and mitochondrial injury .
- Compounds similar to this compound may exhibit similar mechanisms due to their structural similarities.
Neuroprotective Effects
There is emerging evidence suggesting that compounds containing benzoxazole and oxadiazole moieties can provide neuroprotective effects by modulating inflammatory pathways and reducing neurodegeneration . This could make the compound a candidate for further research in neurodegenerative diseases.
Case Studies
While specific case studies directly involving this compound are scarce, analogous compounds have been studied:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
